RK-33 -

RK-33

Catalog Number: EVT-281076
CAS Number:
Molecular Formula: C23H20N6O3
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RK-33 is a small molecule inhibitor designed to target the ATP-binding domain of DDX3 (DDX3X), a member of the DEAD-box RNA helicase family. [, , , , ] This family of enzymes plays crucial roles in RNA metabolism, including transcription, translation, splicing, and RNA degradation. [] DDX3 is often overexpressed in various cancers, including lung, breast, colorectal, prostate, and Ewing sarcoma. [, , , , , , , ] RK-33 aims to disrupt the function of DDX3 and has shown promising results as a potential anticancer agent, particularly in combination with radiotherapy. [, , , ]

Molecular Structure Analysis

Detailed information regarding the molecular structure of RK-33, including structural data and analyses, is currently limited in the reviewed literature. One study mentions the compound's full chemical name: 3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one. [] This information can be used to determine the compound's structural formula.

Mechanism of Action

Cancer Therapy:

  • Lung Cancer: RK-33 exhibits anti-proliferative effects in lung cancer cell lines and displays synergistic activity with radiation therapy in both in vitro and in vivo models. [, ] In preclinical studies, RK-33 combined with radiation significantly reduced tumor growth in mouse models of lung cancer. []
  • Breast Cancer: RK-33 inhibits the growth of breast cancer cells and enhances their sensitivity to radiation therapy. [, , ] Research suggests that RK-33 might be particularly effective in treating BRCA1-proficient breast cancers when combined with PARP inhibitors. []
  • Colorectal Cancer: Studies have identified DDX3 as a potential therapeutic target in colorectal cancer and demonstrate that RK-33 effectively inhibits the growth and promotes cell death in colorectal cancer cell lines. [, ] The compound appears particularly promising for treating colorectal cancers with specific genetic mutations, such as wild-type APC status and mutations in CTNNB1. []
  • Prostate Cancer: RK-33 demonstrates anti-proliferative effects and induces cell cycle arrest in prostate cancer cell lines. [] Combination therapy with RK-33 and radiation shows synergistic effects in vitro and in a xenograft model, suggesting its potential as a radiosensitizer for treating prostate cancer. []
  • Ewing Sarcoma: RK-33 effectively inhibits the growth of Ewing sarcoma cells and enhances their sensitivity to radiation therapy by impairing DNA damage repair. [, ] The compound demonstrates potent activity even against chemo-resistant Ewing sarcoma cells with a stem-like phenotype. []
  • Medulloblastoma: RK-33 shows promise in targeting medulloblastoma, a highly malignant brain tumor, by inhibiting DDX3 activity. [, ] Further research is needed to determine its efficacy and explore its potential as a therapeutic agent for this aggressive cancer.
Applications
  • Inflammatory Bowel Disease: RK-33 reduces the expression of matrix metalloproteinases (MMPs) in human colonic epithelial cells, suggesting potential therapeutic benefits for inflammatory bowel diseases like Crohn's disease and ulcerative colitis. []
  • Viral Infections: Recent studies have identified RK-33 as a potential broad-spectrum antiviral agent. [, ] It effectively inhibits the replication of various viruses, including human parainfluenza virus type 3, respiratory syncytial virus, dengue virus, Zika virus, West Nile virus, and multiple variants of SARS-CoV-2. [, ] This antiviral activity stems from its ability to inhibit the enzymatic activity of DDX3X, which is involved in viral replication and the antiviral response. []

NZ51

Compound Description: NZ51 is a ring-expanded nucleoside compound documented to inhibit DDX3 helicase activity. []Relevance: Like RK-33, NZ51 targets and inhibits the activity of DDX3. [] Both compounds demonstrate potential as anticancer agents by targeting this RNA helicase.

FE15

Compound Description: (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide, also known as FE15, is a compound reported to inhibit DDX3 helicase activity. []Relevance: Similar to RK-33, FE15 demonstrates inhibitory activity against DDX3, suggesting a potential role for this compound in targeting DDX3 in cancer. []

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent. [] It has been investigated for its potential synergistic effects with DDX3 inhibitors in cancer treatment.Relevance: Doxorubicin, while not directly structurally related to RK-33, exhibits synergistic anti-cancer activity when used in combination with RK-33. [] This synergy highlights the potential for combination therapies targeting both DDX3 and DNA damage repair mechanisms.

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: SAHA is a histone deacetylase inhibitor. []Relevance: While structurally distinct from RK-33, SAHA has shown synergistic anti-proliferative effects when combined with RK-33 in larynx cancer cells. [] This finding suggests potential benefits of combining DDX3 inhibition with histone deacetylase inhibition in cancer treatment.

Properties

Product Name

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one

IUPAC Name

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3

InChI Key

COUMZXFUZDBRCZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC

Solubility

Soluble in DMSO

Synonyms

RK-33; RK 33; RK33.

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.